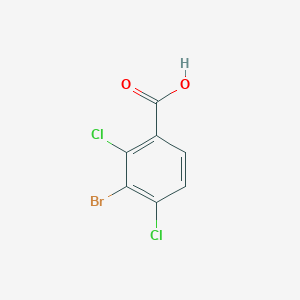

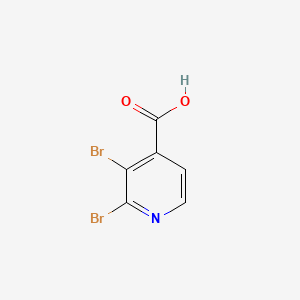

2,3-Dibromopyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

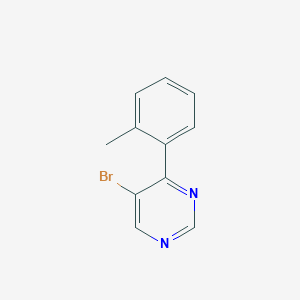

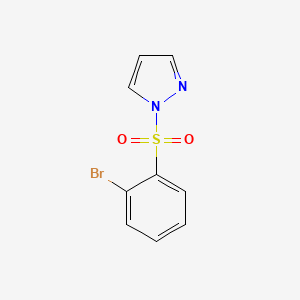

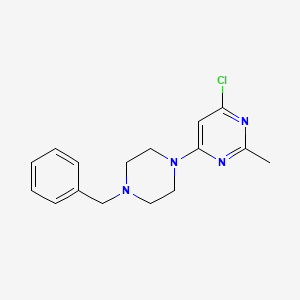

2,3-Dibromopyridine-4-carboxylic acid is a brominated pyridine derivative with a carboxylic acid functional group. While the provided papers do not directly discuss 2,3-Dibromopyridine-4-carboxylic acid, they do provide insights into the chemistry of related bromopyridine and pyridine carboxylic acid compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of bromopyridine carboxylic acids can be complex, involving multiple steps and conditions that need to be optimized. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a method of introducing a carboxylic acid group to a bromopyridine molecule . Similarly, the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine to yield substituted pyridines under palladium catalysis provide insights into the carbon-carbon bond formation adjacent to a bromine substituent on the pyridine ring . These studies suggest that the synthesis of 2,3-Dibromopyridine-4-carboxylic acid would likely involve selective bromination and carboxylation steps, possibly utilizing catalytic systems or electrophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acids can be elucidated using techniques such as X-ray diffraction, as demonstrated by the study of 2-aminopyridine-3-carboxylic acid . This compound's structure was determined at low temperatures, and its vibrational spectra were analyzed. Although the exact structure of 2,3-Dibromopyridine-4-carboxylic acid is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular geometry and confirm the positions of the bromine atoms and the carboxylic acid group on the pyridine ring.

Chemical Reactions Analysis

The reactivity of bromopyridine carboxylic acids can be influenced by the presence of the bromine and carboxylic acid functional groups. For example, the secondary metabolite 4,5-dibromopyrrole-2-carboxylic acid from marine sponges was shown to affect cellular calcium signals, indicating that the bromine atoms can play a role in the biological activity of such compounds . The Suzuki cross-coupling reactions involving 2,4-dibromopyridine also highlight the reactivity of bromopyridines in forming carbon-carbon bonds . These findings suggest that 2,3-Dibromopyridine-4-carboxylic acid could participate in similar reactions, potentially acting as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine carboxylic acids are influenced by their functional groups. The study of metal complexes with 3-hydroxypyridine-2-carboxylic acid reveals how such compounds can form coordination complexes with metals, which can have biological activities such as insulin-mimetic effects . The crystal structure of 4,4′-bipyridine-3,3′-dicarboxylic acid dihydrate shows the formation of an extensive network of hydrogen bonds, which is a common feature in the solid-state structures of carboxylic acids . These studies imply that 2,3-Dibromopyridine-4-carboxylic acid would likely have properties typical of both brominated aromatics and carboxylic acids, such as the ability to form hydrogen bonds and possibly coordinate with metal ions.

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dibromopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISUZSRQHUJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650352 |

Source

|

| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromopyridine-4-carboxylic acid | |

CAS RN |

1020056-98-7 |

Source

|

| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)